

S116836: A Novel Tyrosine Kinase Inhibitor Inducing Mitotic Disruption and Apoptosis

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Compound of Interest

Compound Name: S116836

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Abstract

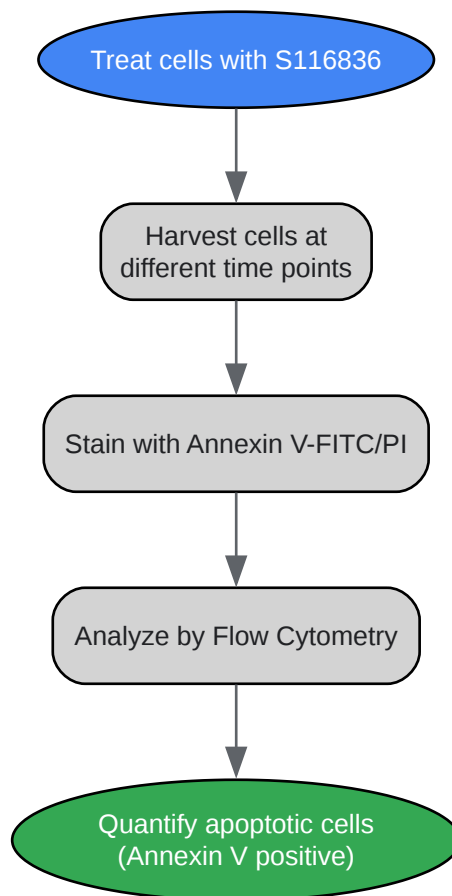
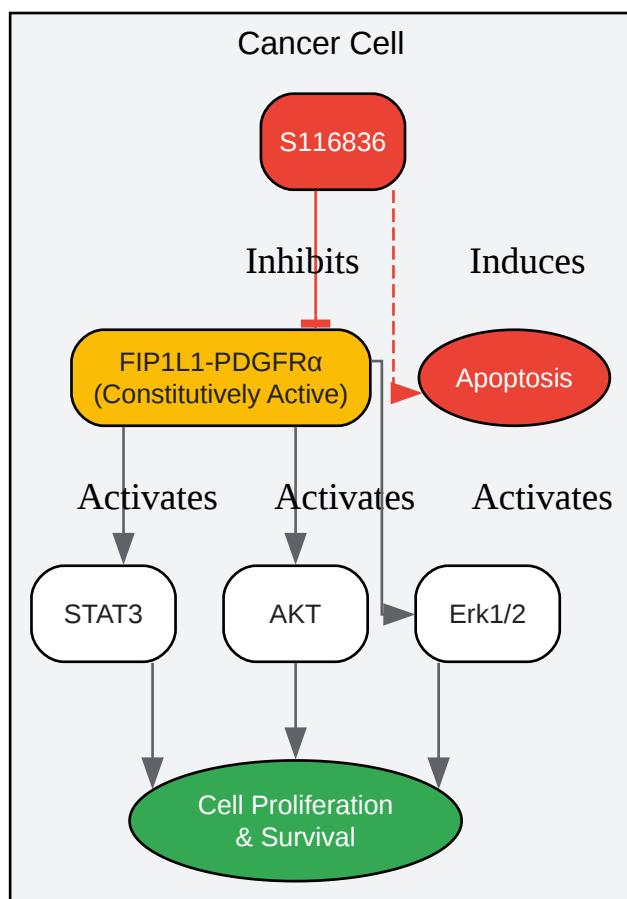
S116836 is a novel small molecule inhibitor demonstrating significant potential in the realm of oncology. Initially investigated for its role in mitotic arrest, comprehensive analysis reveals its primary mechanism of action as a potent tyrosine kinase inhibitor (TKI). **S116836** effectively targets the FIP1-like-1-platelet-derived growth factor receptor alpha (FIP1L1-PDGFR α) fusion oncogene, including the imatinib-resistant T674I mutation.[1][2] Inhibition of this constitutively active kinase disrupts downstream signaling pathways, including STAT3, AKT, and Erk1/2, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1][2] This guide provides a detailed overview of the core functions of **S116836**, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

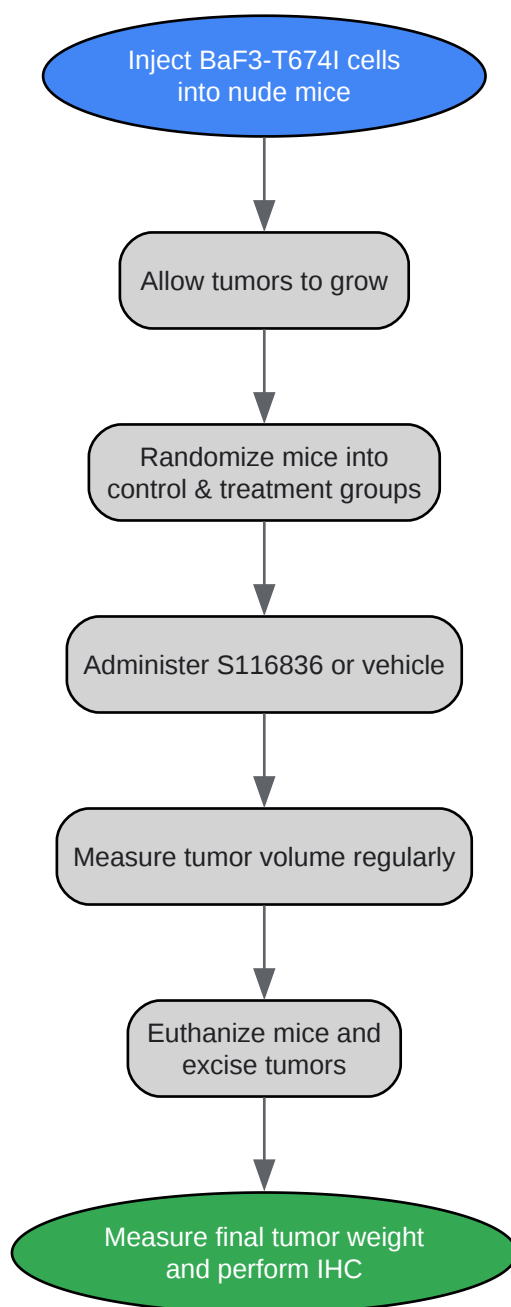
Core Mechanism of Action: Targeting FIP1L1-PDGFR α

S116836 acts as a potent inhibitor of the FIP1L1-PDGFR α fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of certain hematological malignancies, such as hypereosinophilic syndrome (HES) and chronic eosinophilic leukemia (CEL).[1][2][3] The drug has demonstrated efficacy against both the wild-type (WT) and the imatinib-resistant T674I mutant of this oncoprotein.[1][2]

By binding to the kinase domain of FIP1L1-PDGFR α , **S116836** blocks its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival.[1][2] This targeted inhibition is the primary mechanism through which **S116836** exerts its anti-tumor effects.

Signaling Pathway of S116836 Action





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References

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- 3. Activation of FIP1L1-PDGFR α requires disruption of the juxtamembrane domain of PDGFR α and is FIP1L1-independent - PMC [pmc.ncbi.nlm.nih.gov]
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